7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol
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Overview
Description
7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, a methoxy group, and dimethyl substitutions on a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multiple steps, including bromination, hydrolysis, substitution, condensation, and aromatic amidation. For instance, starting from 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid, the compound can be synthesized through a series of reactions under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol include other brominated naphthalene derivatives and phenolic compounds with methoxy and dimethyl substitutions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C19H17BrO3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
7-bromo-1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H17BrO3/c1-10-8-16(22)17(11(2)19(10)23-3)18-14-9-13(20)6-4-12(14)5-7-15(18)21/h4-9,21-22H,1-3H3 |
InChI Key |
UHEABSHELNXELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)Br)O)O |
Origin of Product |
United States |
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